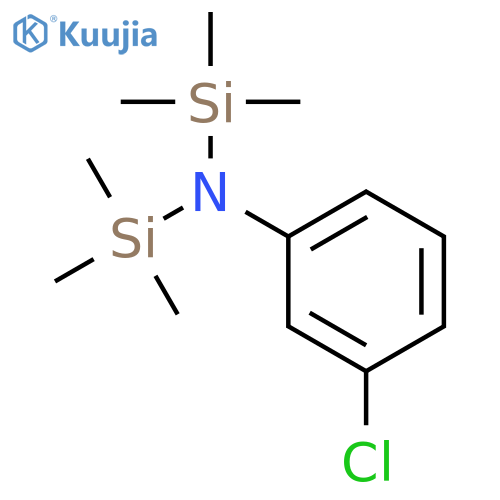Cas no 7522-27-2 (3-CHLORO-N N-BIS(TRIMETHYLSILYL)ANILINE&)

3-CHLORO-N N-BIS(TRIMETHYLSILYL)ANILINE& 化学的及び物理的性質
名前と識別子
-
- 3-CHLORO-N N-BIS(TRIMETHYLSILYL)ANILINE&
- 3-chloro-N,N-bis(trimethylsilyl)aniline
- 371327_ALDRICH
- AC1NEEQ9
- ACMC-20an62
- AG-G-99753
- CTK5E1300
- m-Chlor-N.N-(bis-trimethylsilyl)-anilin
- m-Chlor-N.N-< bis-trimethylsilyl> -anilin
- SILANAMINE, N-(3-CHLOROPHENYL)-1,1,1-TRIMETHYL-N-(TRIMETHYLSILYL)- (9CI)
- SCHEMBL12371272
- 3-Chloro-N,N-bis(trimethylsilyl)aniline, 98%
- DTXSID30405120
- 7522-27-2
- N-(3-Chlorophenyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
-
- インチ: InChI=1S/C12H22ClNSi2/c1-15(2,3)14(16(4,5)6)12-9-7-8-11(13)10-12/h7-10H,1-6H3
- InChIKey: QFZHUSXLYYOLGX-UHFFFAOYSA-N
- SMILES: C[Si](C)(C)N(C1=CC(=CC=C1)Cl)[Si](C)(C)C
計算された属性
- 精确分子量: 271.09806
- 同位素质量: 271.0979305g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 218
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 何もない
- トポロジー分子極性表面積: 3.2Ų
- 互变异构体数量: 何もない
- Surface Charge: 0
じっけんとくせい
- Color/Form: えきたい
- 密度みつど: 0.981 g/mL at 25 °C(lit.)
- Boiling Point: 85 °C0.4 mm Hg(lit.)
- フラッシュポイント: 219 °F
- Refractive Index: n20/D 1.5(lit.)
- PSA: 3.24
- LogP: 4.81620
- Solubility: 未確定
3-CHLORO-N N-BIS(TRIMETHYLSILYL)ANILINE& Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C909283-5g |
3-Chloro-N,N-Bis(Trimethylsilyl)Aniline |
7522-27-2 | 95% | 5g |
¥1,620.00 | 2022-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594820-1g |
N-(3-chlorophenyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine |
7522-27-2 | 98% | 1g |
¥526.00 | 2024-07-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C909283-1g |
3-Chloro-N,N-Bis(Trimethylsilyl)Aniline |
7522-27-2 | 95% | 1g |
¥405.00 | 2022-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594820-5g |
N-(3-chlorophenyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine |
7522-27-2 | 98% | 5g |
¥1944.00 | 2024-07-28 |
3-CHLORO-N N-BIS(TRIMETHYLSILYL)ANILINE& 関連文献
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
3-CHLORO-N N-BIS(TRIMETHYLSILYL)ANILINE&に関する追加情報
Introduction to 3-CHLORO-N,N-BIS(TRIMETHYLSILYL)ANILINE (CAS No. 7522-27-2)
3-CHLORO-N,N-BIS(TRIMETHYLSILYL)ANILINE, identified by its CAS number 7522-27-2, is a significant compound in the field of organic synthesis and pharmaceutical development. This compound, characterized by its chloro and bis(trimethylsilyl)amino functional groups, has garnered considerable attention due to its versatile applications in medicinal chemistry and material science. The unique structural features of this molecule make it a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of novel therapeutic agents.
The chemical structure of 3-CHLORO-N,N-BIS(TRIMETHYLSILYL)ANILINE consists of an aniline core substituted with two trimethylsilyl (TMS) groups and a chloro group at the 3-position. This configuration imparts a high degree of reactivity, making it a useful building block for further functionalization. The presence of the chloro group allows for nucleophilic substitution reactions, while the TMS groups provide stability and facilitate purification processes. These properties have made it a staple in synthetic organic chemistry laboratories.
In recent years, the pharmaceutical industry has seen a surge in the use of organosilicon compounds due to their unique chemical properties and biological activities. 3-CHLORO-N,N-BIS(TRIMETHYLSILYL)ANILINE has been explored in various drug discovery programs as a precursor for more complex molecules. Its ability to undergo selective reactions while maintaining structural integrity has made it particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in many pharmacologically active agents.
One of the most notable applications of 3-CHLORO-N,N-BIS(TRIMETHYLSILYL)ANILINE is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often targeted in the treatment of cancers and inflammatory diseases. The compound's structure allows for modifications that can selectively inhibit specific kinases, making it a promising candidate for further development into therapeutic drugs. Recent studies have demonstrated its potential in modulating pathways associated with tumor growth and progression.
Furthermore, 3-CHLORO-N,N-BIS(TRIMETHYLSILYL)ANILINE has been investigated for its role in material science applications. Its organosilicon framework contributes to the development of advanced materials with enhanced thermal stability and chemical resistance. These properties are particularly useful in the creation of coatings and polymers that require high performance under extreme conditions. The compound's ability to form stable silicon-sulfur bonds also makes it a candidate for use in organic electronics, where such bonds can contribute to improved device longevity and efficiency.
The synthesis of 3-CHLORO-N,N-BIS(TRIMETHYLSILYL)ANILINE typically involves multi-step reactions starting from commercially available aniline derivatives. The process often includes chlorination followed by silylation using trimethylsilyl chloride or other silylating agents. Advances in synthetic methodologies have improved the efficiency and yield of these reactions, making large-scale production more feasible. These improvements have been driven by the demand for high-purity compounds in pharmaceutical applications, where even minor impurities can significantly impact efficacy.
In conclusion, 3-CHLORO-N,N-BIS(TRIMETHYLSILYL)ANILINE (CAS No. 7522-27-2) is a versatile compound with broad applications in pharmaceuticals and material science. Its unique structural features enable it to serve as a valuable intermediate in synthetic chemistry, particularly in the development of kinase inhibitors and advanced materials. As research continues to uncover new uses for organosilicon compounds, 3-CHLORO-N,N-BIS(TRIMETHYLSILYL)ANILINE is expected to remain a key player in both academic research and industrial applications.
7522-27-2 (3-CHLORO-N N-BIS(TRIMETHYLSILYL)ANILINE&) Related Products
- 1040677-54-0(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(4-methylphenyl)acetamide)
- 2228597-68-8(4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one)
- 690631-99-3(5-(Hydroxymethyl)-2-(piperidin-1-yl)pyridine)
- 2320956-78-1(N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide)
- 1181455-29-7(1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride)
- 2229537-88-4(tert-butyl N-2-amino-1-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)ethylcarbamate)
- 1220030-20-5(2-2-(4-Bromo-2-methylphenoxy)ethylpiperidinehydrochloride)
- 898788-99-3(2',6'-Dichloro-3-phenylpropiophenone)
- 126-84-1(2,2-Diethoxypropane)
- 1177278-07-7(N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine)




